1-(3-Chlorophenyl)-1H-tetrazole chemical properties and stability
1-(3-Chlorophenyl)-1H-tetrazole chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of 1-(3-Chlorophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delineates its molecular structure, core chemical properties, and stability profile under various conditions. Authored from the perspective of a senior application scientist, this guide synthesizes theoretical knowledge with practical, field-proven insights, focusing on synthesis protocols, characterization methodologies, and stability assessments. Key data is presented in structured tables, and experimental workflows are visualized to ensure clarity and reproducibility. This guide serves as an essential resource for professionals engaged in the research and development of tetrazole-containing molecules.
Introduction: The Significance of the Phenyl-Tetrazole Scaffold
Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms, a structure that imparts a unique combination of chemical properties. Due to their high nitrogen content, they are energetically rich, but the aromatic 6π-electron system confers considerable thermal and chemical stability.[1][2][3] In the field of drug development, the 1H-tetrazole moiety is widely recognized as a metabolically stable bioisostere for the carboxylic acid group.[1][4] It mimics the acidity and planar structure of a carboxylate but offers improved lipophilicity and metabolic resistance, making it a valuable functional group in the design of novel therapeutics.[5]
1-(3-Chlorophenyl)-1H-tetrazole belongs to the class of 1-substituted tetrazoles. The presence of the 3-chlorophenyl group significantly influences its electronic properties, solubility, and potential biological interactions, making it a versatile building block for creating libraries of compounds for pharmacological screening.[6][7][8] This guide provides an in-depth analysis of its synthesis, chemical nature, and stability, offering a foundational understanding for its application in advanced research.
Synthesis and Spectroscopic Characterization
The synthesis of 1-substituted tetrazoles is well-established, with the most common route involving the reaction of a primary amine with an orthoformate and an azide source. This method is reliable and provides good yields for a variety of substituted anilines.
Recommended Synthesis Protocol
This protocol describes the synthesis of 1-(3-Chlorophenyl)-1H-tetrazole from 3-chloroaniline, triethyl orthoformate, and sodium azide, often catalyzed by an acid like acetic acid or a Lewis acid.
Experimental Workflow:
Caption: Synthesis workflow for 1-(3-Chlorophenyl)-1H-tetrazole.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1 equivalent), triethyl orthoformate (1.2 equivalents), and sodium azide (1.2 equivalents).
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Solvent Addition: Add a suitable solvent such as glacial acetic acid or dimethylformamide (DMF). Acetic acid can also serve as a catalyst.
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Heating: Heat the reaction mixture with stirring to 100-120°C. The reaction progress should be monitored using Thin-Layer Chromatography (TLC).
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Work-up: Upon completion, cool the mixture to room temperature and pour it into a beaker of ice-water. A solid precipitate will form.
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Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual salts and solvent.
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Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product as a crystalline solid.
Spectroscopic Profile
Characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative for phenyl-tetrazole structures.
| Technique | Expected Observations for 1-(3-Chlorophenyl)-1H-tetrazole |
| ¹H NMR | A singlet for the tetrazole proton (C-H) is expected in the downfield region, typically δ 9.0-9.5 ppm. The aromatic protons of the chlorophenyl ring will appear as multiplets in the δ 7.4-7.8 ppm range. |
| ¹³C NMR | The carbon of the tetrazole ring typically appears around δ 140-145 ppm. The carbons of the chlorophenyl ring will be observed in the aromatic region (δ 120-135 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. |
| FT-IR (KBr) | Key vibrational bands include N-H stretching (if tautomerism occurs, though less likely in 1-substituted), C-H stretching (aromatic, ~3100 cm⁻¹), C=N and N=N ring stretching vibrations in the 1600-1300 cm⁻¹ region, and a strong C-Cl stretching band around 700-800 cm⁻¹.[1][9] |
| Mass Spec. (EI) | The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight (180.59 g/mol for C₇H₅ClN₄), showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2).[10] |
Chemical Properties and Reactivity
The properties of 1-(3-Chlorophenyl)-1H-tetrazole are dictated by the interplay between the aromatic tetrazole ring and the substituted phenyl group.
Physicochemical Properties
The following properties provide a baseline for handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₄ | PubChem |
| Molecular Weight | 180.59 g/mol | PubChem[11] |
| Appearance | White to off-white solid | Generic Data |
| XLogP3 | 1.7 | PubChem[11] |
| Hydrogen Bond Donor Count | 0 | PubChem[11] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[11] |
| Topological Polar Surface Area | 43.6 Ų | PubChem[11] |
Reactivity Profile
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Tetrazole Ring: The 1-substituted tetrazole ring is generally stable to a wide range of chemical reagents, including many oxidizing and reducing agents, and is stable across a broad pH range.[4] Its primary mode of reactivity involves thermal or photochemical decomposition.
-
Acidity: Unlike 5-substituted-1H-tetrazoles, which are acidic due to the proton on the ring, 1-substituted tetrazoles are not significantly acidic. The nitrogen atoms, however, retain some basicity and can be protonated under strongly acidic conditions or act as ligands in coordination chemistry.
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Chlorophenyl Group: The chlorophenyl ring can undergo electrophilic aromatic substitution, although the tetrazole ring is deactivating. The chlorine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), providing a handle for further functionalization.
Stability Analysis
Understanding the stability of a compound is critical for its storage, handling, and application, especially for nitrogen-rich heterocycles which can be energetic.
Thermal Stability
Tetrazoles are known to be thermally sensitive. Their decomposition is typically a highly exothermic process involving the irreversible loss of molecular nitrogen (N₂).
Decomposition Pathway: Thermal analysis of similar phenyl tetrazoles using Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC) reveals that decomposition generally occurs at temperatures between 190–240 °C.[12][13] The primary decomposition pathway is believed to be a concerted cycloreversion, releasing a molecule of dinitrogen to form a highly reactive nitrilimine intermediate, which then rearranges.
Caption: General thermal decomposition pathway for 1-phenyl tetrazoles.
Key Stability Insights:
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Exothermic Decomposition: DSC studies confirm the decomposition is strongly exothermic, a critical safety consideration.[12]
-
Hazard Potential: While generally stable at ambient temperatures, tetrazoles can decompose explosively upon exposure to shock, friction, or high heat, especially above their melting point.[14][15] Appropriate personal protective equipment and handling procedures are mandatory.
-
Storage: The compound should be stored in a cool, dry, well-ventilated area away from heat sources and incompatible materials like strong oxidizing agents.
Chemical Stability
1-(3-Chlorophenyl)-1H-tetrazole exhibits good chemical stability.
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pH Stability: The tetrazole ring is robust and does not readily hydrolyze or degrade in neutral, moderately acidic, or moderately basic aqueous solutions at room temperature.
-
Redox Stability: It is stable towards common laboratory oxidizing agents (e.g., KMnO₄ under neutral conditions) and reducing agents (e.g., NaBH₄). This stability allows for chemical modifications on other parts of a larger molecule without affecting the tetrazole core.
Applications in Research and Development
The stability and bioisosteric properties of the tetrazole ring make 1-(3-Chlorophenyl)-1H-tetrazole a valuable starting material in several areas:
-
Medicinal Chemistry: It serves as a key fragment for synthesizing compounds targeting a wide range of biological pathways. Tetrazole derivatives have shown potential as antimicrobial, anticancer, and antihypertensive agents.[1][7] The 3-chloro-substitution pattern is often explored to probe specific binding pockets in target proteins.
-
Corrosion Inhibition: Phenyl-tetrazole derivatives have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments, forming a protective film on the metal surface.[2][16]
-
Materials Science: The high nitrogen content makes tetrazole derivatives candidates for the development of energetic materials and gas generants.[17]
Conclusion
1-(3-Chlorophenyl)-1H-tetrazole is a chemically stable and synthetically accessible compound with significant potential in drug discovery and materials science. Its key features include the bioisosteric nature of the tetrazole ring and the opportunities for further functionalization via the chlorophenyl group. While its chemical stability is a major advantage, its thermal instability presents a significant handling hazard that requires strict safety protocols. This guide provides the foundational knowledge necessary for researchers to confidently and safely incorporate this versatile molecule into their scientific endeavors.
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